2-({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, a benzofuran moiety, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzofuran and chlorobenzoyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzoyl)benzoic acid: Shares the chlorobenzoyl group but lacks the benzofuran and thiolane moieties.
Benzofuran derivatives: Compounds containing the benzofuran moiety, which may have different substituents and functional groups.
Thiolane derivatives: Compounds featuring the thiolane ring, which can vary in their additional functional groups.
Uniqueness
2-{[3-(4-CHLOROBENZOYL)-1-BENZOFURAN-5-YL]OXY}-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE is unique due to its combination of the chlorobenzoyl, benzofuran, and thiolane structures. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H18ClNO6S |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[[3-(4-chlorobenzoyl)-1-benzofuran-5-yl]oxy]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H18ClNO6S/c22-14-3-1-13(2-4-14)21(25)18-10-29-19-6-5-16(9-17(18)19)28-11-20(24)23-15-7-8-30(26,27)12-15/h1-6,9-10,15H,7-8,11-12H2,(H,23,24) |
InChI Key |
BSEWTXJBBBCJIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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